Quinidine sulphate is a naturally occurring alkaloid compound derived from the bark of the cinchona tree. [] It belongs to the class of antiarrhythmic agents, specifically Class IA. [] In scientific research, quinidine sulphate serves as a valuable tool for studying cardiac electrophysiology, investigating drug interactions, and exploring various physiological processes.
Quinidine sulfate is primarily sourced from the Cinchona tree, particularly the species Cinchona ledgeriana and Cinchona calisaya. The extraction process typically involves liquid-solid extraction techniques to isolate the compound from the bark, which contains various alkaloids, including quinine and quinidine .
The synthesis of quinidine sulfate can be achieved through various methods, including extraction from natural sources and chemical synthesis.
Quinidine sulfate has a complex molecular structure characterized by multiple rings and functional groups.
Quinidine sulfate undergoes several chemical reactions that are significant for its applications and synthesis.
The stability of quinidine sulfate in various pH environments affects its reactivity and bioavailability, making it crucial for formulation in pharmaceuticals .
Quinidine sulfate exhibits distinct physical and chemical properties that are relevant for its pharmaceutical use.
Quinidine sulfate is utilized in various scientific and medical applications:
Quinidine sulfate is the sulfate salt form of quinidine, a naturally occurring dextrorotatory stereoisomer of quinine extracted from the bark of Cinchona species native to South America. This alkaloid derivative functions as both an antiarrhythmic agent and an antimalarial drug, serving critical roles in cardiovascular and infectious disease therapeutics. Its molecular structure features a quinoline moiety linked to a quinuclidine system via a hydroxymethyl bridge, forming the basis for its biological activity. As the sulfate salt, quinidine sulfate exhibits enhanced stability and water solubility compared to the free base, facilitating its pharmaceutical formulation. The compound typically presents as fine, white, needle-like crystals that darken upon light exposure, reflecting its photosensitivity [5] [7] [10]. Chemically designated as (9S)-6'-methoxycinchonan-9-ol sulfate (2:1) dihydrate, it possesses a molecular formula of C₄₀H₄₈N₄O₄·H₂SO₄·2H₂O and a molecular weight of 782.96 g/mol, of which 82.9% represents quinidine base [5] [10]. This salt form remains essential despite manufacturing discontinuations of parenteral quinidine gluconate in several markets [3] [8].
Quinidine sulfate belongs to the following chemical categories:
Table 1: Physicochemical Properties of Quinidine Sulfate
Property | Specification | |
---|---|---|
Molecular Weight | 782.96 g/mol | |
Quinidine Base Content | 82.9% | |
Crystal Form | Fine white needles or powder | |
Stability | Darkens on light exposure; photosensitive | |
pKa (tertiary amine) | 8.5-10.0 (facilitating pH-dependent solubility) | |
Partition Coefficient (Log P) | 3.0-3.4 (indicating high lipophilicity) | [4] [9] |
Quinidine sulfate demonstrates dual pharmacological categorization:
The therapeutic trajectory of quinidine sulfate spans four centuries:
Table 2: Historical Milestones in Quinidine Development
Year | Event | Key Contributor/Context | |
---|---|---|---|
1749 | First documented cardiac effect | Jean-Baptiste de Sénac | |
1820 | Isolation of quinine | Pelletier and Caventou | |
1912 | Clinical validation for atrial fibrillation | Karel Wenckebach | |
1918 | Identification as primary antiarrhythmic alkaloid | Walter von Frey ("opium of the heart") | |
1920s | Electrophysiological mechanism elucidation | Thomas Lewis | |
1950-1980 | Widespread adoption for rhythm control | Global clinical use | |
2006 | Discontinuation of IV formulation | AstraZeneca manufacturing decision | [5] [8] |
Quinidine sulfate shares a core structure with cinchona alkaloids but exhibits distinct stereochemical and functional properties:
Table 3: Structural and Activity Comparison of Key Cinchona Alkaloids
Alkaloid | Configuration | Optical Rotation | Relative Antiplasmodial Activity (P. falciparum) | Key Functional Groups | |
---|---|---|---|---|---|
Quinidine sulfate | 8S,9R (erythro) | Dextrorotatory (+) | 4.0 (reference) | 6'-methoxy, vinyl, C9-OH | |
Quinine | 8R,9S (erythro) | Levorotatory (-) | 1.0 | 6'-methoxy, vinyl, C9-OH | |
Epiquinidine | 8R,9R (threo) | - | 0.01 | 6'-methoxy, vinyl, C9-OH | |
Cinchonidine | 8R,9S (erythro) | Levorotatory (-) | 0.5-0.8 | H (no methoxy), vinyl, C9-OH | |
Hydroquinidine | 8S,9R (erythro) | - | 5.0 | 6'-methoxy, ethyl (saturated), C9-OH | [2] [9] |
Table 4: Pharmacologically Significant Quinidine Derivatives
Compound | Structural Modification | Therapeutic Application | |
---|---|---|---|
Quinidine gluconate | Gluconate salt | Discontinued IV formulation (2006) | |
Quinidine polygalacturonate | Polygalacturonate salt | Oral sustained-release formulation | |
Dihydroquinidine | Saturated ethyl group replacing vinyl | Retained antiarrhythmic activity | |
Dextromethorphan/quinidine | CYP2D6-inhibiting combination | Pseudobulbar affect (FDA-approved) | [1] [3] [6] |
The structural nuances defining quinidine sulfate's activity underscore the precision required in alkaloid-based drug development. Its distinctive stereochemistry enables dual therapeutic applications despite close relationships to other cinchona alkaloids, exemplifying how minor configurational changes profoundly influence biological targeting. Current research continues to explore modifications to enhance specificity while mitigating historical limitations [2] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7